molecular formula C11H15NO3 B12299994 6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12299994
M. Wt: 209.24 g/mol
InChI Key: BXELVTYOQLKIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted at the 6-position with a 2,2-dimethylpropyl group and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid typically involves the reaction of the sodium enolate of 3-substituted 3-oxopropionaldehyde with cyanoacetamide, followed by hydrolysis of the resulting nitrile . The sodium enolate can be prepared from ethyl formate and the appropriate ketone using sodium or sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential hypoglycemic agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a hypoglycemic agent, it may inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-methylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid
  • 6-(2,2-dimethylbutyl)-2-oxo-3H-pyridine-3-carboxylic acid
  • 6-(1,1-dimethylethyl)-2-oxo-3H-pyridine-3-carboxylic acid

Uniqueness

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and suitability for various applications compared to other similar compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,3)6-7-4-5-8(10(14)15)9(13)12-7/h4-5,8H,6H2,1-3H3,(H,14,15)

InChI Key

BXELVTYOQLKIDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=O)C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.